2-methylcyclohexane-1,4-dione
CAS No.: 13742-19-3
Cat. No.: VC7945892
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13742-19-3 |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 2-methylcyclohexane-1,4-dione |
| Standard InChI | InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h5H,2-4H2,1H3 |
| Standard InChI Key | QRDRHCQVKCDSJY-UHFFFAOYSA-N |
| SMILES | CC1CC(=O)CCC1=O |
| Canonical SMILES | CC1CC(=O)CCC1=O |
Introduction
Structural and Molecular Characterization
Core Structural Features
The compound features a cyclohexane backbone with ketone moieties at carbons 1 and 4 (Figure 1). The methyl group at position 2 introduces steric and electronic modifications that influence its reactivity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 126.15 g/mol | |
| IUPAC Name | (2S)-2-Methylcyclohexane-1,4-dione | |
| SMILES | C[C@H]1CC(=O)CCC1=O | |
| InChIKey | QRDRHCQVKCDSJY-YFKPBYRVSA-N |
The (2S) stereoisomer is explicitly documented in PubChem , though racemic mixtures may exist depending on synthetic routes.
Spectroscopic Data
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NMR: NMR spectra typically show resonances for the methyl group (δ ~1.2 ppm) and ketone-adjacent protons (δ ~2.5–3.0 ppm) .
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IR: Strong absorbance bands at ~1700–1750 cm confirm the presence of carbonyl groups .
Synthesis and Reactivity
Synthetic Routes
The parent compound, 1,4-cyclohexanedione, is synthesized via condensation of diethyl succinate followed by hydrolysis and decarboxylation . For the methyl derivative, two primary strategies are employed:
Route 1: Alkylation of 1,4-Cyclohexanedione
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Methylation: Treatment of 1,4-cyclohexanedione with methyl iodide in the presence of a base (e.g., KCO) introduces the methyl group at position 2 .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product .
Route 2: Cyclization of Methyl-Substituted Precursors
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Starting from methylsuccinic acid derivatives, cyclization under acidic conditions forms the diketone backbone .
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Alkylation | 65–75 | ≥98 |
| Cyclization | 50–60 | 95–97 |
Reactivity Profile
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Knoevenagel Condensation: Reacts with aldehydes to form α,β-unsaturated ketones, useful in heterocyclic synthesis .
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Reduction: Sodium borohydride reduces ketones to secondary alcohols, enabling access to diol intermediates .
Applications in Organic Synthesis
Building Block for Complex Molecules
2-Methylcyclohexane-1,4-dione serves as a precursor in the synthesis of:
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Natural Product Analogues: Used in formal syntheses of terpenoids like acorone .
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Pharmaceutical Intermediates: Functionalization at the methyl position enables drug candidate development .
Catalytic Applications
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Host-Guest Chemistry: Bulky derivatives facilitate selective binding of aromatic guests (e.g., xylenes) in supramolecular systems.
| Parameter | Guideline |
|---|---|
| Skin/Eye Exposure | Causes irritation (H315/H319) |
| Storage | –20°C under inert gas |
| Stability | Hygroscopic; degrades upon prolonged exposure to moisture |
Comparative Analysis with Structural Analogues
1,4-Cyclohexanedione vs. 2-Methyl Derivative
| Property | 1,4-Cyclohexanedione | 2-Methyl-1,4-dione |
|---|---|---|
| Molecular Weight | 112.13 g/mol | 126.15 g/mol |
| Melting Point | 138–140°C | Not reported |
| Reactivity | Less sterically hindered | Enhanced steric effects |
Isomeric Considerations
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1,3-Dione Isomer: 2-Methylcyclohexane-1,3-dione (CAS 1193-55-1) exhibits distinct reactivity due to carbonyl proximity, favoring enol tautomerism .
Future Research Directions
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